![molecular formula C9H9FN6O B5811923 2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5811923.png)
2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide is a chemical compound with potential applications in scientific research. It is a tetrazole derivative with a fluorophenyl group attached to an acetamide moiety. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide involves its interactions with biological targets. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to bind to adenosine receptors and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its interactions with biological targets. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide in lab experiments include its high purity and yield, and its potential applications in various fields of research. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
For research on 2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide include:
1. Further studies on its interactions with biological targets and its mechanism of action.
2. Development of new drugs and therapies based on the structure of this compound.
3. Exploration of its potential applications in other fields of research such as agriculture and environmental science.
4. Studies on its toxicity and safety profile.
5. Optimization of the synthesis method to yield higher purity and yield.
In conclusion, this compound is a compound with potential applications in scientific research. Its synthesis has been optimized to yield high purity and yield, and it has been studied for its interactions with biological targets, mechanism of action, and potential applications in various fields of research. Further studies are needed to fully understand its potential applications and safety profile.
Synthesis Methods
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with sodium azide to form 4-fluoroanilide azide. This intermediate is then reacted with ethyl chloroacetate to form this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
2-(5-amino-1H-tetrazol-1-yl)-N-(4-fluorophenyl)acetamide has potential applications in scientific research. It has been studied for its interactions with biological targets such as enzymes and receptors. This compound has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN6O/c10-6-1-3-7(4-2-6)12-8(17)5-16-9(11)13-14-15-16/h1-4H,5H2,(H,12,17)(H2,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKUDJXNWPMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=NN=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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